molecular formula C21H27K2N7O14P2 B009925 beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt CAS No. 104809-32-7

beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt

Cat. No.: B009925
CAS No.: 104809-32-7
M. Wt: 741.6 g/mol
InChI Key: UMJWDCRRGAZCFU-WUEGHLCSSA-L
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Description

β-Nicotinamide adenine dinucleotide, reduced dipotassium salt (NADH dipotassium salt, CAS 104809-32-7) is a coenzyme critical for redox reactions in cellular energy metabolism, including glycolysis, β-oxidation, and the tricarboxylic acid (TCA) cycle . It serves as an electron donor in enzymatic assays and is stabilized by dipotassium counterions, enhancing solubility in aqueous buffers . NADH dipotassium salt is supplied as a white-to-yellow powder with a molecular weight of 709.41 g/mol (C₂₁H₂₇K₂N₇O₁₄P₂) and is typically stored at -20°C to maintain stability .

Biological Activity

Beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt (NADH) is a crucial coenzyme in cellular metabolism, playing significant roles in various biological processes, including energy production, redox reactions, and signaling pathways. This article delves into the biological activity of NADH, supported by data tables, case studies, and detailed research findings.

Overview of NADH

NADH is the reduced form of NAD+, a coenzyme that exists as a redox pair, participating in numerous enzyme-catalyzed oxidation-reduction reactions. It is essential for ATP production through oxidative phosphorylation and serves as a substrate for various enzymes involved in metabolic pathways. Additionally, NADH acts as a donor of ADP-ribose units in ADP-ribosylation reactions and is a precursor for cyclic ADP-ribose synthesis.

PropertyValue
Chemical FormulaC21H27N7O14P2
Molecular Weight709.41 g/mol
SolubilitySoluble in water
AppearanceWhite to yellow powder

Energy Metabolism

NADH is pivotal in the electron transport chain (ETC), where it donates electrons to complex I, facilitating ATP synthesis. Studies have shown that supplementation with NADH can enhance ATP levels in cardiomyocytes, indicating its role in improving energy metabolism under stress conditions.

  • Case Study : A study on guinea pig ventricular cardiomyocytes demonstrated that NADH supplementation significantly increased intracellular ATP levels from 35.4 ± 2.57 nmol/mg protein (control) to 45.6 ± 1.88 nmol/mg protein (NADH treated), highlighting its potential to boost energy availability during metabolic stress .

Antioxidant Activity

NADH exhibits antioxidant properties by regenerating other antioxidants and reducing oxidative stress. It plays a role in maintaining cellular redox balance.

  • Research Finding : NADH has been shown to reduce reactive oxygen species (ROS) levels in various cell types, contributing to cellular protection against oxidative damage .

Regulation of Ion Channels

NADH influences ion channel activity, particularly chloride channels such as ClC-1. This regulation affects membrane excitability and muscle function.

  • Research Insight : NAD+ was found to inhibit ClC-1 channels, suggesting a mechanism through which NAD+ modulates muscle excitability and could be relevant in conditions like congenital myotonia .

Cognitive Function

Research has explored NADH's potential benefits in cognitive health, particularly concerning neurodegenerative diseases such as Alzheimer's.

  • Case Study : An open-label study reported that treatment with 10 mg/day of NADH disodium salt improved cognitive function in Alzheimer's patients over 8-12 weeks. However, subsequent studies failed to replicate these findings consistently .

Metabolic Disorders

NADH supplementation has been investigated for its role in managing metabolic disorders such as diabetes and obesity.

  • Clinical Trial : In diabetic models, NADH administration improved insulin sensitivity and glucose metabolism, suggesting its potential as an adjunct therapy for diabetes management .

Scientific Research Applications

Biochemical Research

NADH plays a vital role as a cofactor in numerous enzymatic reactions. It is essential in cellular respiration and energy production, facilitating the conversion of nutrients into ATP (adenosine triphosphate).

Key Applications:

  • Enzyme Assays : NADH is commonly used in enzyme assays to measure the activity of dehydrogenases and other enzymes that utilize NADH as a substrate or cofactor .
  • Metabolic Studies : Researchers utilize NADH to study metabolic pathways, particularly those involving glycolysis and the citric acid cycle. Its levels can indicate cellular metabolic states .

Clinical Applications

NADH has been studied for its potential therapeutic effects in various medical conditions.

Case Studies:

  • Chronic Fatigue Syndrome : A study indicated that NADH supplementation could improve energy levels and reduce fatigue in patients suffering from chronic fatigue syndrome .
  • Parkinson's Disease : Research has shown that NADH may have neuroprotective effects and could aid in managing symptoms associated with Parkinson's disease by enhancing mitochondrial function .

Nutritional Supplements

NADH is marketed as a dietary supplement for its purported benefits in enhancing energy levels and cognitive function.

Applications:

  • Energy Metabolism : NADH supplements are claimed to boost energy production at the cellular level, making them popular among athletes and those seeking increased vitality.
  • Cognitive Enhancement : Some studies suggest that NADH may improve mental clarity and cognitive performance due to its role in energy metabolism within brain cells .

Biotechnology

In biotechnology, NADH is utilized for various applications, including:

Applications:

  • Bioprocessing : It serves as a reducing agent in fermentation processes and biocatalysis, where it helps convert substrates into desired products .
  • Cell Culture : NADH is used in cell culture media to support cell growth and viability by maintaining redox balance within cells .

Data Tables

Application AreaSpecific Use CaseFindings/Notes
Biochemical ResearchEnzyme AssaysMeasurement of enzyme activity
Clinical ApplicationsChronic Fatigue SyndromeImproved energy levels
Parkinson's DiseaseNeuroprotective effects
Nutritional SupplementsEnergy MetabolismBoosts cellular energy production
Cognitive EnhancementPotential improvements in mental clarity
BiotechnologyBioprocessingReducing agent in fermentation
Cell CultureSupports cell growth

Chemical Reactions Analysis

2.1. Hydride Transfer Mechanism

NADH primarily undergoes oxidation to regenerate NAD+ through hydride transfer. In mitochondrial complex I-mediated reactions, the 4S-hydrogen of NADH is transferred to the flavin cofactor, with a primary kinetic isotope effect (KIE) observed when substituting hydrogen with deuterium . Key findings:

  • KIE values :
    • FeCN reaction: ~2.6 (NADH vs. deuterated analog)
    • HAR reaction: ~2 (NADH vs. deuterated analog)
  • Rate dependence : Hydride transfer contributes significantly to reaction rates at lower substrate concentrations, but binding limitations dominate at higher concentrations .
Reaction TypeSubstrateKIE ValueCitation
FeCN oxidationNADH2.6
HAR oxidationNADH2
APADH oxidationNADH6.5

2.2. pH-Dependent Kinetics

The oxidation rate of NADH increases with pH, particularly due to accelerated NAD+ dissociation from the flavin site . At high pH (7.5–8.5), hydride transfer remains rate-limiting, while at lower pH (6.5–7.0), dissociation steps dominate .

3.1. Acid-Catalyzed Degradation

NADH undergoes hydrolytic cleavage in acidic conditions, forming nicotinamide and adenosine diphosphate ribose (ADPR) . Mechanistic steps include:

  • Hydroxylation at the nicotinamide C-6 position.
  • Cyclization of the nicotinamide-ribose bond.
  • Hydrolytic cleavage of the dinucleotide linkage .
Degradation ProductFormation MechanismCitation
NicotinamideHydroxylation + cyclization
ADPRHydrolytic cleavage

3.2. Photodegradation

UV irradiation leads to NADH decomposition, yielding NAD+ and ADPR. The quantum yield of photodecomposition is:

  • 1.9×1051.9\times 10^{-5} (anaerobic conditions)
  • 2.3×1052.3\times 10^{-5} (aerobic conditions)

This highlights the role of oxygen in enhancing photolysis rates .

4.1. Enzyme-Catalyzed Reactions

NADH serves as a cofactor in:

  • Malate dehydrogenase : Facilitates malate → oxaloacetate conversion .
  • Pyruvate kinase : Allosteric regulation via activating cations .
  • ADP-ribosyltransferases : Donates ADP-ribose units in DNA repair pathways .

4.2. Synthetic Relevance

Pt-catalyzed regeneration of NADH from NAD+ has been demonstrated, with turnover numbers exceeding 1,000 . This approach enhances enzymatic biosynthesis of fatty acids and amino acids .

5.1. Spectroscopy

  • UV-Vis : Absorption maxima at 340 nm (NADH) and 259 nm (NAD+) .
  • Fluorescence : Emission maxima at 460 nm (NADH only) .

5.2. Chromatography

Reversed-phase HPLC resolves NADH degradation products (e.g., α- and β-6-hydroxynicotinamide) .

Comparison with Similar Compounds

NADH Disodium Salt (CAS 606-68-8)

  • Structural Differences : The disodium salt (C₂₁H₂₇N₇Na₂O₁₄P₂) replaces potassium with sodium counterions, altering ionic interactions and solubility .
  • Functional Roles : Both NADH salts participate in identical redox pathways, but the disodium form is more commonly used in enzyme immobilization studies due to compatibility with phosphate buffers .
  • Solubility and Stability : NADH disodium salt is highly soluble in water, with a purity of ~98% . Storage conditions (-20°C) are similar to the dipotassium form .
  • Applications : Widely used in enzyme cycling assays to amplify detection of low-concentration metabolites .
  • Cost : NADH disodium salt is priced at $57–$656 per 100 mg–5 g, whereas the dipotassium variant costs $108–$327 per 100 mg–500 mg .

NADPH (β-Nicotinamide Adenine Dinucleotide Phosphate, Reduced Tetrasodium Salt)

  • Structural Differences : NADPH (C₂₁H₂₆N₇Na₄O₁₇P₃) includes an additional phosphate group at the 2'-ribose position, enabling distinct roles in anabolic reactions .
  • Functional Roles : NADPH primarily fuels biosynthetic pathways (e.g., fatty acid synthesis) and antioxidant systems (e.g., glutathione regeneration), unlike NADH’s focus on catabolic energy production .
  • Purity and Storage : Available at ≥97% purity, stored at -20°C .
  • Applications : Used in cytochrome P450 assays and NADPH-dependent enzyme studies .

NAD+ (Oxidized Form)

  • Structural Differences: Lacks the reduced nicotinamide moiety, acting as an electron acceptor rather than a donor .
  • Functional Roles : Central to oxidative phosphorylation, NAD+ is regenerated from NADH in the electron transport chain .
  • Electrochemical Regeneration : NAD+ reduction to NADH is pH-dependent and optimized in phosphate buffers (pH 7–8) .

FAD+ (Flavin Adenine Dinucleotide)

  • Structural Differences : Contains a flavin group instead of nicotinamide, enabling one- or two-electron transfers .
  • Functional Roles : Participates in mitochondrial complex I/II and redox enzymes like succinate dehydrogenase .

Comparative Data Table

Property NADH Dipotassium Salt NADH Disodium Salt NADPH Tetrasodium Salt
CAS Number 104809-32-7 606-68-8 N/A (varies by hydrate)
Molecular Formula C₂₁H₂₇K₂N₇O₁₄P₂ C₂₁H₂₇N₇Na₂O₁₄P₂ C₂₁H₂₆N₇Na₄O₁₇P₃
Molecular Weight (g/mol) 709.41 709.41 833.36
Purity 97–98% ~98% ≥97%
Primary Applications Enzyme assays, energy metabolism Enzyme immobilization, TCA cycle studies Biosynthesis, antioxidant pathways
Storage Conditions -20°C, dry, dark -20°C -20°C
Price (100 mg) $108 $57 $41–$158 (varies by supplier)

Key Research Findings

  • Electrochemical Regeneration : NADH dipotassium salt exhibits optimal stability in phosphate buffers (pH 7.4), critical for electrocatalytic NAD+ reduction studies .
  • Enzyme Compatibility : NADH disodium salt is preferred in alcohol dehydrogenase (ADH) assays due to reduced interference from potassium ions .
  • Unique Stability : NADPH’s 2'-phosphate group confers resistance to phosphatases, making it suitable for prolonged biosynthetic reactions .

Properties

CAS No.

104809-32-7

Molecular Formula

C21H27K2N7O14P2

Molecular Weight

741.6 g/mol

IUPAC Name

dipotassium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H29N7O14P2.2K/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1

InChI Key

UMJWDCRRGAZCFU-WUEGHLCSSA-L

SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K]

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K+].[K+]

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[K+].[K+]

Origin of Product

United States

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt
beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt
beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt
beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt
beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt
beta-Nicotinamide adenine dinucleotide, reduced dipotassium salt

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